molecular formula C16H12O6 B11835246 4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-(4-methoxyphenoxy)- CAS No. 61854-35-1

4H-1-Benzopyran-4-one, 5,7-dihydroxy-2-(4-methoxyphenoxy)-

Katalognummer: B11835246
CAS-Nummer: 61854-35-1
Molekulargewicht: 300.26 g/mol
InChI-Schlüssel: WSSUZYJTLRZPRW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,7-dihydroxy-2-(4-methoxyphenoxy)-4H-chromen-4-one: is a chemical compound with the molecular formula C16H12O6 and a molecular weight of 300.26 g/mol . It is known for its unique structure, which includes a chromenone core substituted with hydroxy and methoxyphenoxy groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-dihydroxy-2-(4-methoxyphenoxy)-4H-chromen-4-one typically involves the condensation of appropriate phenolic and methoxyphenolic precursors under controlled conditions. One common method includes the use of 5,7-dihydroxy-4H-chromen-4-one as a starting material, which is then reacted with 4-methoxyphenol in the presence of a suitable catalyst . The reaction conditions often involve heating the mixture to a specific temperature and maintaining it for a set duration to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to obtain high-purity 5,7-dihydroxy-2-(4-methoxyphenoxy)-4H-chromen-4-one .

Analyse Chemischer Reaktionen

Types of Reactions

5,7-dihydroxy-2-(4-methoxyphenoxy)-4H-chromen-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives .

Wissenschaftliche Forschungsanwendungen

5,7-dihydroxy-2-(4-methoxyphenoxy)-4H-chromen-4-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical products.

Wirkmechanismus

The mechanism of action of 5,7-dihydroxy-2-(4-methoxyphenoxy)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also modulate signaling pathways involved in inflammation and cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5,7-dihydroxy-2-(4-methoxyphenoxy)-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of hydroxy and methoxyphenoxy groups makes it a versatile compound for various applications .

Eigenschaften

CAS-Nummer

61854-35-1

Molekularformel

C16H12O6

Molekulargewicht

300.26 g/mol

IUPAC-Name

5,7-dihydroxy-2-(4-methoxyphenoxy)chromen-4-one

InChI

InChI=1S/C16H12O6/c1-20-10-2-4-11(5-3-10)21-15-8-13(19)16-12(18)6-9(17)7-14(16)22-15/h2-8,17-18H,1H3

InChI-Schlüssel

WSSUZYJTLRZPRW-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)OC2=CC(=O)C3=C(C=C(C=C3O2)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.